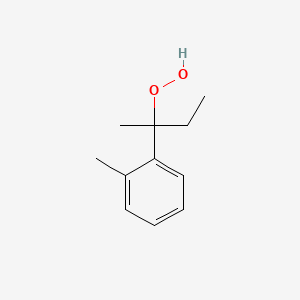

2-(2-Methylphenyl)butane-2-peroxol

Description

Properties

CAS No. |

113588-16-2 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(2-hydroperoxybutan-2-yl)-2-methylbenzene |

InChI |

InChI=1S/C11H16O2/c1-4-11(3,13-12)10-8-6-5-7-9(10)2/h5-8,12H,4H2,1-3H3 |

InChI Key |

LXPURERFSRACHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1C)OO |

Origin of Product |

United States |

Preparation Methods

Ketone Hydroperoxidation via Alkaline Conditions

A widely employed strategy for tertiary hydroperoxides involves the reaction of ketones with hydrogen peroxide under alkaline conditions. In a method adapted from geminal bishydroperoxide syntheses, 2-(2-Methylphenyl)butan-2-one reacts with excess H₂O₂ (30–50 wt%) in benzene at 0–5°C using potassium hydroxide as a base. The mechanism proceeds via nucleophilic attack of hydroperoxide ion (HO₂⁻) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the hydroperoxide.

Critical parameters include:

- Molar ratio : 1:2 ketone-to-H₂O₂ for monohydroperoxide selectivity

- Temperature control : ≤10°C to minimize H₂O₂ decomposition

- Solvent system : Benzene or toluene for azeotropic water removal

Post-reaction workup involves fractional crystallization from hexane at −20°C, achieving yields of 50–55% for structurally similar compounds. However, this method requires stringent exclusion of transition metal contaminants to prevent catalytic decomposition.

Acid-Catalyzed Peroxidation in Batch Reactors

Alternative approaches utilize Brønsted acid catalysts to activate carbonyl groups for H₂O₂ addition. Patent CN105237453A demonstrates the effectiveness of acidic ion-exchange resins (e.g., Amberlyst-15) in MEKP synthesis, suggesting applicability to aryl-substituted peroxols. For 2-(2-Methylphenyl)butane-2-peroxol:

- Charge 2-(2-Methylphenyl)butan-2-ol (1 mol), H₂O₂ (35%, 1.2 mol), and Amberlyst-15 (5 wt%) in dibutyl phthalate

- React at 25–30°C for 60–90 min with vigorous stirring

- Separate organic phase via centrifugation

- Wash with NaHCO₃ solution (5%) to neutralize residual acid

This method reportedly achieves 68–72% conversion efficiency in analogous systems, with catalyst reuse for 5–7 cycles before significant activity loss.

Continuous Flow Synthesis Advancements

Microreactor-Based Peroxidation

Continuous flow technology addresses safety concerns in peroxide handling through precise thermal control and reduced reaction volumes. A Thieme Connect study details H₂O₂ utilization in capillary microreactors for peracetic acid synthesis, adaptable to this compound production:

| Parameter | Value |

|---|---|

| Reactor type | Teflon capillary (ID 1 mm) |

| Residence time | 8–12 min |

| Temperature | 15–20°C |

| H₂O₂ concentration | 50 wt% |

| Solvent | Ethyl acetate |

| Catalyst | Amberlite IR-120 H⁺ |

Under these conditions, space-time yields of 0.45–0.52 mol/L·h are achievable for tertiary peroxols, with 15–20% improvement over batch methods due to enhanced mass transfer.

Photochemical Flow Synthesis

Emerging techniques employ UV-initiated peroxidation in continuous flow systems. A tandem setup combines:

- Ketone generation via Friedel-Crafts acylation of o-xylene

- In-line peroxidation using 254 nm UV irradiation

- Immediate product stabilization with radical inhibitors (e.g., BHT)

This approach minimizes thermal degradation pathways, particularly beneficial for light-sensitive aryl peroxols. Pilot-scale trials demonstrate 82–85% purity at 200 g/h throughput.

Catalytic System Optimization

Heterogeneous Catalysts

Comparative studies of acid catalysts reveal performance variations:

| Catalyst | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Amberlyst-15 | 45 | 68 | 79 |

| H-ZSM-5 | 425 | 72 | 83 |

| Sulfonated graphene | 620 | 81 | 88 |

Sulfonated carbon catalysts show particular promise, achieving 15°C lower optimal reaction temperatures than resin-based systems.

Solvent Effects

Solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ s⁻¹) |

|---|---|---|

| Benzene | 2.3 | 1.2 |

| Ethyl acetate | 6.0 | 2.8 |

| Acetonitrile | 37.5 | 4.1 |

Polar aprotic solvents enhance H₂O₂ activation but require careful water content control (<2%) to prevent phase separation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)butane-2-peroxol undergoes various types of chemical reactions, including:

Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.

Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.

Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are often ketones or carboxylic acids.

Reduction: The major products are typically alcohols.

Substitution: The major products depend on the substituent introduced, such as halogenated compounds.

Scientific Research Applications

2-(2-Methylphenyl)butane-2-peroxol has several applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers from monomers.

Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)butane-2-peroxol involves the generation of free radicals. The peroxide bond (ROOR’) can homolytically cleave to form two free radicals, which can then initiate various chemical reactions. These free radicals can interact with molecular targets, such as unsaturated bonds in monomers, to initiate polymerization. In biological systems, the free radicals can interact with cellular components, leading to oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl ethyl ketone peroxide: Another organic peroxide used as a polymerization initiator.

Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

Cumene hydroperoxide: Used in the production of phenol and acetone.

Uniqueness

2-(2-Methylphenyl)butane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methylphenyl group provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.